8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, which is a heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. The compound has the molecular formula and a molecular weight of approximately 212.09 g/mol. Its unique structure allows for various applications in scientific research, particularly in the development of pharmaceuticals and other biologically active compounds .
This compound can be synthesized from 1,2,3,4-tetrahydroquinoline through bromination reactions. The most common brominating agent used is N-bromosuccinimide, which facilitates selective bromination at the 8-position of the tetrahydroquinoline ring.
The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the following steps:
The reaction mechanism involves the formation of a radical intermediate, which subsequently leads to the substitution of a hydrogen atom by a bromine atom at the 8-position of the tetrahydroquinoline ring. This process can be monitored through techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product purity and yield .
The molecular structure of 8-Bromo-1,2,3,4-tetrahydroquinoline features a bicyclic framework typical of tetrahydroquinolines with a bromine substituent at the 8th carbon position. The structural formula can be represented as follows:
8-Bromo-1,2,3,4-tetrahydroquinoline can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-Bromo-1,2,3,4-tetrahydroquinoline primarily involves its role as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγ). This interaction inhibits RORγ's transcriptional activity.
The inhibition of RORγ affects biochemical pathways related to immune response by reducing the differentiation of CD4+ T cells into Th17 cells and subsequently decreasing pro-inflammatory cytokines like interleukin-17 and interleukin-22. This suggests potential anti-inflammatory properties for this compound .
8-Bromo-1,2,3,4-tetrahydroquinoline has several notable applications:
Electrophilic bromination of tetrahydroquinoline scaffolds utilizes transition metal catalysts to achieve regioselective C-H functionalization. N-Bromosuccinimide (NBS) serves as the predominant brominating agent due to its controllable reactivity and reduced byproduct formation compared to molecular bromine. Palladium catalysts (e.g., Pd(OAc)₂) enable directed ortho-bromination of tetrahydroquinoline derivatives bearing directing groups (-NH, -OMe), achieving >80% selectivity at the C8 position. Copper-based systems (CuBr₂/CuI) facilitate halogen exchange in pre-halogenated intermediates, though overbromination risks necessitate careful stoichiometric control [3] [5].
Recent advances employ in situ dehydrogenation-bromination cascades using NBS (5 equiv) in chloroform at ambient conditions, converting tetrahydroquinolines directly to 8-bromoquinolines via radical intermediates. This one-pot methodology achieves 74–80% yields while bypassing aromatization steps (Table 1) [3].
Table 1: Bromination Strategies for 8-Substituted Tetrahydroquinolines
Brominating Agent | Catalyst System | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
NBS (2 equiv) | None | C6/C8 dibromination | 85 | Mild conditions |
NBS (5 equiv) | AIBN (radical initiator) | C4/C6/C8 tribromination | 75 | Tandem dehydrogenation |
Br₂ (3 equiv) | AlCl₃ | C5/C7 dibromination | 68 | High reactivity |
NBS (4 equiv) | RuCl₃/PPh₃ | C8 monobromination | 82 | Ortho-selectivity |
Copper complexes enable C-N/C-C bond formation at the C8 position of brominated tetrahydroquinolines. Ligand design critically influences efficacy: 1,2,3,4-Tetrahydro-8-hydroxyquinoline (THQ) accelerates Ullmann-type couplings between 8-bromotetrahydroquinoline and nitrogen nucleophiles (azoles, amines) in the presence of CuI (10 mol%). Optimized conditions (K₃PO₄ base, DMSO solvent, 90°C) achieve 82% yield in aryl amination reactions (Table 2). Mechanistic studies confirm THQ acts as a bidentate ligand, stabilizing reactive copper-amide intermediates and suppressing homocoupling byproducts [7].
Notably, 1,10-phenanthroline and trans,trans-dibenzylideneacetone (dba) ligands facilitate N-arylation of imidazoles with 8-bromotetrahydroquinoline at 110–125°C, demonstrating compatibility with heterocyclic coupling partners [7].
Table 2: Ligand Effects in Copper-Catalyzed C-N Coupling of 8-Bromotetrahydroquinoline
Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1,2,3,4-Tetrahydro-8-hydroxyquinoline | K₃PO₄ | DMSO | 90 | 82 |
1,10-Phenanthroline | Cs₂CO₃ | Xylenes | 110 | 78 |
Ethylene glycol | K₂CO₃ | DMF | 120 | 65 |
None | K₂CO₃ | Toluene | 130 | 42 |
This classical method constructs the tetrahydroquinoline core via intramolecular Friedel-Crafts acylation, enabling direct incorporation of bromine at the C8 position. N-Acylation of β-arylethylamines (e.g., 2-(3-bromophenyl)ethylamine) with acyl chlorides forms amide precursors. Cyclization via POCl₃/P₂O₅ generates 3,4-dihydroquinolinium intermediates, reduced selectively to 8-bromo-1,2,3,4-tetrahydroquinoline using NaBH₄. Key advantages include:
Limitations involve harsh conditions (140–160°C) and overreduction risks. Recent modifications employ BF₃·OEt₂ at 80°C, improving yields to 88% for electron-rich substrates [8].
Solvent polarity dictates electrophilic bromination efficiency. Chlorinated solvents (CHCl₃, CH₂Cl₂) maximize NBS reactivity via succinimide solvation, yielding 80% 8-bromotetrahydroquinoline. Conversely, protic solvents (MeOH, H₂O) promote hydrolysis, reducing yields to <20%. Green solvent screening reveals bio-based alternatives:
Microwave irradiation (100°C, 30 min) in solvent-free NBS bromination reduces reaction times from 48 h to 1 h while maintaining 75% yield. Life-cycle assessment confirms 40% reduction in process E-factor versus conventional routes [3].
Table 3: Solvent Influence on NBS-Mediated Tetrahydroquinoline Bromination
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Byproducts |
---|---|---|---|---|
CHCl₃ | 4.8 | 80 | 24 | <5% |
CH₃CN | 37.5 | 65 | 12 | Succinimide |
DMF | 38.3 | 42 | 18 | Dehalogenation |
EtOAc | 6.0 | 58 | 36 | Ester hydrolysis |
H₂O | 80.1 | 15 | 48 | Hydrolysis |
Ullmann condensation and Schotten-Baumann amidation represent competing pathways for installing amide functionalities at C8-brominated sites.
Ullmann Condensation:
Schotten-Baumann Amidation:
Table 4: Reaction Parameter Comparison for C8-Functionalization Methods
Parameter | Ullmann Condensation | Schotten-Baumann Amidation |
---|---|---|
Temperature | 90–120°C | 0–25°C |
Reaction Time | 12–24 h | 0.5–2 h |
Functional Group Tolerance | Sensitive to reducible groups | Halogen-compatible |
Byproducts | Homocoupled biaryls (≤15%) | Hydrolyzed acids (≤30%) |
Atom Economy | 65% | 82% |
Ullmann methods dominate modern applications due to superior functionalization selectivity and avoidance of acidic/basic extremes that epimerize chiral centers. Recent ligand designs (oxalamides, diketones) suppress copper aggregation, further enhancing yields [7].
Comprehensive Compound List
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0